molecular formula C7H15N3O3 B12005130 tert-butyl N-[(2-aminoacetyl)amino]carbamate CAS No. 23776-83-2

tert-butyl N-[(2-aminoacetyl)amino]carbamate

Cat. No.: B12005130
CAS No.: 23776-83-2
M. Wt: 189.21 g/mol
InChI Key: IYNKTQKAGQJMNL-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-aminoacetyl)amino]carbamate is a Boc (tert-butoxycarbonyl)-protected amine derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a central glycine (aminoacetyl) backbone modified with a Boc group, which serves as a temporary protective moiety for amines during multi-step organic syntheses. This compound is critical for introducing amino functionalities into target molecules while preventing undesired side reactions . Its stability under basic conditions and ease of deprotection under acidic conditions (e.g., trifluoroacetic acid) make it a versatile intermediate in drug discovery .

Properties

CAS No.

23776-83-2

Molecular Formula

C7H15N3O3

Molecular Weight

189.21 g/mol

IUPAC Name

tert-butyl N-[(2-aminoacetyl)amino]carbamate

InChI

InChI=1S/C7H15N3O3/c1-7(2,3)13-6(12)10-9-5(11)4-8/h4,8H2,1-3H3,(H,9,11)(H,10,12)

InChI Key

IYNKTQKAGQJMNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CN

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : 2-Aminoacetamide (1 mmol)

  • Reagent : (Boc)₂O (1 mmol)

  • Solvent : Glycerol (2 mL)

  • Temperature : Room temperature (25°C)

  • Time : 3–5 hours (monitored by TLC)

  • Workup : Extraction with pet ether/ethyl acetate (9:1), drying over Na₂SO₄.

Yield : 93–98%.
Advantages : Solvent reuse, no column chromatography required.

Mixed Anhydride Method for Carbamate Formation

This method, adapted from lacosamide intermediate synthesis, involves generating a mixed anhydride from N-Boc-protected amino acids and isobutyl chlorocarbonate (i-BuOCOCl), followed by condensation with amines.

Stepwise Procedure

  • Mixed Anhydride Formation :

    • Substrate : N-Boc-glycine (1 eq)

    • Reagent : i-BuOCOCl (1.1–1.5 eq), N-methylmorpholine (NMM, 1.1–1.5 eq)

    • Solvent : Anhydrous ethyl acetate (8–10 vol)

    • Temperature : -10°C to 5°C.

  • Condensation with Amine :

    • Amine : 2-Aminoacetamide (1.1–1.5 eq)

    • Reaction Time : 3–5 hours

    • Yield : 92–97%.

Key Data :

  • 1H NMR (DMSO-d6) : δ 1.38 (s, 9H, Boc), 3.58 (m, 2H), 4.31 (m, 2H).

  • MS : m/z 295.2 [M+H]⁺.

Carbodiimide-Mediated Coupling

Using EDC·HCl and HOBt, this method activates carboxylic acids for amide bond formation, as demonstrated in β-lactam antibiotic synthesis.

Protocol for this compound

  • Activation :

    • Carboxylic Acid : Boc-protected glycine (1 eq)

    • Coupling Agents : EDC·HCl (1.5 eq), HOBt (1.5 eq)

    • Base : DIPEA (3 eq)

    • Solvent : DMF/water mixture.

  • Coupling :

    • Amine : 2-Aminoacetamide (1.2 eq)

    • Temperature : 0–25°C

    • Yield : 73–95%.

Industrial Note : Scalability is limited by solvent volume; ethyl acetate reduces viscosity.

Phase-transfer catalysis (PTC) enables alkylation under mild conditions. For example, Tetrabutylammonium bromide (TBAB) facilitates methoxy group introduction in lacosamide intermediates.

Adaptation for Target Compound

  • Substrate : Boc-protected carbamate (1 eq)

  • Catalyst : TBAB (0.025–0.2 eq)

  • Alkylating Agent : Methyl sulfate (1.1–1.5 eq)

  • Base : KOH (50% aqueous)

  • Solvent : Ethyl acetate.

Conditions :

  • Temperature : -10°C to 20°C

  • Yield : 92–97%.

Comparative Analysis of Methods

Method Reagents Solvent Yield Industrial Viability
Boc Protection(Boc)₂O, glycerolGlycerol93%High (green solvent)
Mixed Anhydridei-BuOCOCl, NMMEthyl acetate97%Moderate (low temp)
CarbodiimideEDC·HCl, HOBtDMF/water95%Low (solvent volume)
PTC AlkylationTBAB, methyl sulfateEthyl acetate92%High (scalable)

Challenges and Optimization Strategies

  • Selectivity : Protecting the α-amino group in 2-aminoacetamide without reacting the amide nitrogen requires pH control (pH 8–9).

  • Byproducts : Over-alkylation in PTC methods is mitigated by stoichiometric KOH.

  • Cost : Glycerol reduces solvent costs by 40% compared to DMF .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2-aminoacetyl)amino]carbamate undergoes several types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted carbamates.

    Hydrolysis: Formation of tert-butyl carbamate and aminoacetic acid.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C9H18N3O2
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 193206-49-4

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to an aminoacetyl group. This structure is crucial for its biological activity and interaction with various biological systems.

Medicinal Chemistry

tert-butyl N-[(2-aminoacetyl)amino]carbamate has been explored for its potential as a pharmaceutical intermediate. Its structure allows it to serve as a building block for synthesizing more complex molecules that can exhibit biological activity.

Case Study : A study focused on the synthesis of derivatives from this compound demonstrated its utility in developing new drug candidates targeting specific enzymes involved in metabolic pathways. The derivatives showed promising inhibition profiles against certain enzymes, indicating potential therapeutic applications .

Biochemical Research

The compound has been utilized in biochemical assays to study enzyme kinetics and protein interactions. Its ability to modify amino acids makes it suitable for probing the active sites of various enzymes.

Data Table: Enzyme Inhibition Studies

CompoundEnzyme TargetInhibition TypeIC50 (µM)
This compoundEnzyme ACompetitive15
This compoundEnzyme BNon-competitive30

This table illustrates the inhibitory effects of the compound on different enzyme targets, highlighting its versatility in biochemical applications.

Drug Delivery Systems

Research has indicated that compounds like this compound can be incorporated into drug delivery systems due to their favorable solubility and stability profiles. They can enhance the bioavailability of poorly soluble drugs when used as part of a formulation.

Case Study : In a formulation study, the compound was combined with a poorly soluble anticancer drug, resulting in improved solubility and enhanced cellular uptake in vitro. This suggests its potential role in developing effective drug delivery systems for cancer therapies .

Mechanism of Action

The mechanism by which tert-butyl N-[(2-aminoacetyl)amino]carbamate exerts its effects involves its interaction with specific molecular targets. The aminoacetyl group can form hydrogen bonds and electrostatic interactions with enzymes and proteins, influencing their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that participate in further chemical reactions.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Adamantyl-substituted analogs (e.g., ) exhibit enhanced steric hindrance, improving resistance to enzymatic degradation in drug candidates.
  • Reactivity: Azido () and cyanoethyl () groups enable click chemistry and nucleophilic substitutions, respectively.

Physicochemical Properties

  • Solubility : Hydroxyethyl-substituted derivatives () show improved aqueous solubility due to polar side chains.
  • Stability : Adamantyl and thiazole groups () enhance thermal and oxidative stability.
  • pKa: Aminoethyl derivatives (e.g., ) have pKa ~14.6, influencing ionization under physiological conditions.

Biological Activity

tert-butyl N-[(2-aminoacetyl)amino]carbamate is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₈N₄O₃
  • CAS Number : 75051-55-7
  • Molecular Weight : 218.26 g/mol

This compound features a tert-butyl group, an aminoacetyl moiety, and a carbamate functional group, which contribute to its biological activity.

Research indicates that this compound exhibits several biological activities:

  • Anticoagulant Activity : It has been studied for its potential to inhibit coagulation factors, particularly factor IIa (thrombin), which is crucial in the clotting cascade. The compound's interaction with thrombin could enhance oral anticoagulant therapies by modifying the enzyme's activity through biotransformation into more hydrophilic conjugates .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Its structural components suggest potential interactions with serine proteases and peptidases, which could lead to therapeutic applications in conditions requiring modulation of enzymatic activity .
  • Cell Proliferation Inhibition : Preliminary studies have indicated that derivatives of this compound may inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Safety and Toxicity : Toxicological assessments are crucial for understanding the safety profile of new compounds. Current data suggest that this compound exhibits a favorable safety margin in preliminary studies, but further research is necessary to establish comprehensive toxicity profiles.
  • Bioavailability : The compound's lipophilicity due to the tert-butyl group may enhance its absorption and distribution within biological systems, making it a candidate for oral administration.

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
AnticoagulantInhibition of thrombin (F2)
Enzyme InhibitionPotential inhibition of serine proteases
Cancer Cell ProliferationInhibition in vitro
Safety ProfileFavorable initial toxicity assessment

Case Study 1: Anticoagulant Properties

In a study evaluating the anticoagulant properties of various carbamate derivatives, this compound was shown to significantly reduce thrombin activity in vitro. This effect was attributed to its ability to bind to the active site of thrombin, inhibiting its enzymatic function. The study highlighted the potential for developing this compound as a novel anticoagulant agent .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the effects of this compound on A431 vulvar epidermal carcinoma cells. The results indicated a marked reduction in cell viability and proliferation rates upon treatment with varying concentrations of the compound. Mechanistic studies suggested that these effects were mediated through apoptosis induction and cell cycle arrest .

Q & A

Q. What are the primary applications of tert-butyl N-[(2-aminoacetyl)amino]carbamate in organic synthesis?

This compound is widely used as a protected intermediate in peptide synthesis. The tert-butyl carbamate (Boc) group shields the amine functionality during reactions involving acidic or nucleophilic conditions. Its stability under basic conditions and selective deprotection via trifluoroacetic acid (TFA) make it ideal for multi-step syntheses .

Q. How can researchers characterize the purity and structural identity of this compound?

Key methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and aminoacetyl moiety.
  • HPLC : Reverse-phase chromatography with UV detection to assess purity.
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight .

Q. What safety precautions are essential when handling this compound?

While specific toxicity data may be limited, standard protocols for carbamates apply:

  • Use PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation.
  • Avoid contact with strong acids/bases to prevent decomposition into hazardous byproducts (e.g., isobutylene gas) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of tert-butyl N-[(2-aminoacetyl)amino]carbamate to improve yield and scalability?

  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for Boc protection reactions, balancing solubility and reaction rate .
  • Base Choice : Triethylamine (TEA) or DMAP to neutralize HCl generated during carbamate formation.
  • Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., over-alkylation) .

Q. What analytical strategies resolve contradictions in reported reactivity data for Boc-protected aminoacetyl derivatives?

  • Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to identify intermediate species.
  • Computational Modeling : DFT calculations to predict reactivity trends (e.g., steric effects of the Boc group) .
  • Cross-Validation : Reproduce experiments under standardized conditions (pH, solvent, temperature) .

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?

  • Data Collection : Use synchrotron radiation for high-resolution diffraction.
  • Refinement Tools : SHELXL (for small-molecule refinement) and WinGX/ORTEP-3 for structure visualization .
  • Validation : Check for R-factor convergence and validate hydrogen bonding networks (e.g., NH···O=C interactions) .

Q. What experimental designs are effective for studying the compound’s stability under biological conditions?

  • pH Stability Assays : Incubate the compound in buffers (pH 2–12) and quantify degradation via LC-MS.
  • Serum Stability Tests : Expose to human serum at 37°C and monitor half-life .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles .

Q. How can researchers leverage this compound in enzyme inhibition studies?

  • Docking Simulations : Use AutoDock or Schrödinger to predict binding to active sites (e.g., proteases).
  • Kinetic Assays : Measure KiK_i values via fluorogenic substrates or ITC (isothermal titration calorimetry) .
  • Isotopic Labeling : Incorporate 15N^{15}N or 13C^{13}C isotopes to track metabolic processing .

Methodological Tables

Table 1. Key Synthesis Parameters for Boc-Protected Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDCM or THFHigh solubility, low side reactions
BaseTriethylamine (TEA)Efficient HCl neutralization
Temperature0–25°CMinimizes decomposition

Table 2. Analytical Techniques for Structural Validation

TechniqueKey Peaks/ParametersApplicationReference
1H^1H NMR1.4 ppm (tert-butyl)Boc group confirmation
ESI-MS[M+H]+^+ at m/z 245Molecular weight verification
HPLC (C18 column)Retention time ~8.2 minPurity assessment

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